lysoamidase
Description
Lysoamidase is a bacteriolytic enzyme complex primarily produced by Gram-negative bacteria such as Lysobacter capsici VKM B-2533T, Xanthomonas spp., and Achromobacter spp. . It consists of multiple hydrolytic enzymes, including endopeptidases, amidases, and muramidases, which synergistically degrade bacterial cell walls by targeting peptidoglycan and associated polymers . The complex is notable for its ability to selectively lyse penicillin-resistant Streptococcus pneumoniae strains by cleaving ε-amino-linked cross-bridges in peptidoglycan, a mechanism distinct from β-lactam antibiotics . Structural studies reveal that this compound’s activity is stabilized by a polysaccharide component, which enhances thermal stability and enzyme longevity .
Properties
CAS No. |
105109-90-8 |
|---|---|
Molecular Formula |
C14H18O4 |
Synonyms |
lysoamidase |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Comparative Analysis of this compound and Related Enzymes
*this compound exists as a high-MW complex (1,300 kDa) due to its polysaccharide scaffold .
Enzymatic Mechanisms
- This compound : Combines endopeptidase and amidase activities to hydrolyze both cross-links and stem peptides in peptidoglycan. Its selectivity for penicillin-resistant strains arises from preferential cleavage of branched muropeptides with ε-alanyl-alanine or ε-alanyl-serine cross-bridges .
- β-Lytic Protease : Acts as a serine protease, hydrolyzing peptide bonds adjacent to alanine residues, making it effective against diverse Gram-positive pathogens .
- α-Lytic Protease: A metalloprotease targeting glycine residues in S.
Stability and Industrial Relevance
- This compound retains 60–80% activity after 24 hours at 50°C due to polysaccharide-mediated stabilization . In contrast, β-lytic protease loses >50% activity under similar conditions .
- Immobilization studies show this compound maintains lytic activity on textile materials, suggesting applications in antimicrobial coatings .
Key Research Findings
Selective Lysis Mechanism: this compound hydrolyzes 95% of penicillin-resistant pneumococcal cell walls within 2 hours, releasing monomeric stem peptides (e.g., peptides a–f) without affecting susceptible strains (Fig. 4, ).
Structural Insights : Crystal structures of α-lytic protease (0.83 Å resolution) reveal conformational strain at the active site, explaining its narrow substrate range compared to this compound’s versatility .
Clinical Potential: In Staphylococcal keratitis models, this compound reduces bacterial load by 3-log units, outperforming β-lytic protease .
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